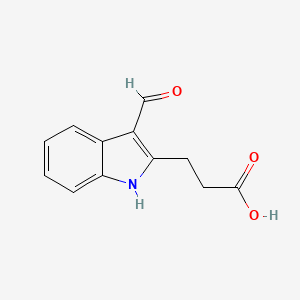

3-(3-Formyl-1H-indol-2-yl)propanoic acid

CAS No.:

Cat. No.: VC14914103

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 3-(3-formyl-1H-indol-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C12H11NO3/c14-7-9-8-3-1-2-4-10(8)13-11(9)5-6-12(15)16/h1-4,7,13H,5-6H2,(H,15,16) |

| Standard InChI Key | QNWGDIOXNGEWAB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)CCC(=O)O)C=O |

Introduction

Structural Identification and Nomenclature

3-(3-Formyl-1H-indol-2-yl)propanoic acid belongs to the indole alkaloid family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The numbering of substituents on the indole core is critical: the formyl group (-CHO) occupies position 3, while the propanoic acid side chain (-CH2CH2COOH) attaches to position 2 . This arrangement distinguishes it from the more commonly studied 1-yl isomers, which exhibit distinct reactivity due to differences in electronic distribution .

Molecular Formula and Physicochemical Properties

The molecular formula is C12H11NO3, with a molar mass of 217.22 g/mol . Key physicochemical properties inferred from analogs include:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, 1,4-dioxane) due to the carboxylic acid and formyl groups .

-

Melting Point: Unreported for the 2-yl isomer, but the 1-yl analog (CAS 59213-02-4) is typically a solid at room temperature .

-

pKa: The carboxylic acid group likely has a pKa ~4.5–5.0, while the formyl group’s electron-withdrawing effect may slightly acidify the indole NH (pKa ~17) .

Synthesis and Reaction Pathways

Lithium Hydroxide-Mediated Hydrolysis

A representative method for synthesizing 3-(2-formyl-1H-indol-1-yl)propanoic acid involves the hydrolysis of an ester precursor using lithium hydroxide :

-

Reagents:

-

Ester precursor (e.g., methyl 3-(2-formyl-1H-indol-1-yl)propanoate)

-

LiOH (2 M aqueous solution)

-

1,4-Dioxane as solvent

-

-

Procedure:

For the 2-yl isomer, analogous ester hydrolysis under basic conditions would likely follow a similar pathway, though regioselective indole functionalization remains a challenge.

Fischer Indole Synthesis

Spectroscopic and Analytical Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the 1-yl analog shows a [M–H]⁻ ion at m/z 216.0665 (calc. 216.0666) . For the 2-yl isomer, similar fragmentation patterns are expected, with potential differences in stability due to substituent positioning.

Infrared Spectroscopy

Key IR absorptions (cm⁻¹) for analogous compounds include:

-

1710–1680 (C=O stretch of carboxylic acid),

-

1660–1640 (C=O stretch of formyl group),

UV-Vis Spectroscopy

The indole chromophore absorbs strongly at λmax ≈ 290–310 nm (π→π* transitions), with the formyl group inducing a slight bathochromic shift .

Challenges and Future Directions

The synthesis of 3-(3-formyl-1H-indol-2-yl)propanoic acid remains unreported, posing opportunities for methodological development. Key challenges include:

-

Regioselective Functionalization: Achieving precise control over substituent positions on the indole ring.

-

Stability Concerns: The formyl group’s susceptibility to oxidation and nucleophilic attack may necessitate protective group strategies.

Future research should prioritize:

-

Optimizing Fischer indole synthesis with directed metalation for 2-yl substitution.

-

Evaluating the compound’s pharmacokinetic properties in vitro.

-

Screening for anticancer and antimicrobial activities using high-throughput assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume